![molecular formula C21H19NO5 B2986938 (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid CAS No. 1221793-43-6](/img/structure/B2986938.png)
(S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid
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Description
(S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid, also known as Fmoc-OPC, is a synthetic amino acid derivative that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential applications in drug design and development due to its unique chemical properties and biological activities.
Scientific Research Applications
Solid Phase Peptide Synthesis (SPPS)
(S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid is extensively utilized in the solid-phase synthesis of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for amino acids in the synthesis process, allowing for the sequential assembly of peptides on a solid support. This methodology enhances the synthesis of biologically active peptides and small proteins under a variety of conditions, thereby providing a versatile tool for bioorganic chemistry (Fields & Noble, 2009).
Bio-inspired Building Blocks for Functional Materials
The modification of amino acids and short peptides with the Fmoc group has been identified as an effective strategy for creating bio-inspired building blocks for the fabrication of functional materials. These Fmoc-modified compounds exhibit self-assembly features due to the hydrophobicity and aromaticity of the Fmoc moiety. Applications in cell cultivation, bio-templating, optical properties, drug delivery, catalytic, therapeutic, and antibiotic properties have been explored, highlighting the broad potential of these materials in various fields (Tao et al., 2016).
Supramolecular Gels and Hydrogelation
Fmoc-functionalized amino acids are pivotal in the development of supramolecular hydrogels, which are utilized in the biomedical field for their biocompatible and biodegradable properties. Studies have explored the incorporation of Fmoc-Lys(FMOC)-OH structures into supramolecular gels, examining their antimicrobial activity and the impact of colloidal and ionic silver mixtures. These gels have been characterized using various spectroscopic and microscopic techniques, underlining their significance in developing antimicrobial and biocompatible materials (Croitoriu et al., 2021).
properties
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxopiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c23-13-9-10-22(19(11-13)20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-12H2,(H,24,25)/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAHCGORXONSSM-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1=O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H](CC1=O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid | |
CAS RN |
1221793-43-6 |
Source
|
Record name | (S)-1-FMOC-4-OXOPIPERIDINE-2-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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